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Compound of Interest

Compound Name: (2-Morpholin-4-yl-phenyl)methanol

Cat. No.: B1586617

An In-depth Technical Guide to the Spectroscopic Characterization of (2-Morpholin-4-yl-
phenyl)methanol

Abstract

(2-Morpholin-4-yl-phenyl)methanol (CAS No: 465514-33-4, Molecular Formula: C11H1sNOz,
Molecular Weight: 193.24 g/mol ) is a substituted aromatic compound incorporating a
morpholine moiety, a common scaffold in medicinal chemistry.[1][2] Accurate structural
elucidation and purity assessment are critical for any research or development application
involving this molecule. This technical guide provides a comprehensive overview of the core
spectroscopic techniqgues—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy,
and Mass Spectrometry (MS)—used to characterize this compound. We will delve into the
theoretical principles, present standardized experimental protocols, and offer a detailed
analysis of the expected spectral data, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's
structure. Key features of (2-Morpholin-4-yl-phenyl)methanol include a disubstituted aromatic
ring, a primary alcohol (benzylic), and a tertiary amine within a morpholine ring. Each of these
functional groups will give rise to characteristic signals in the various spectra, allowing for a
complete structural confirmation.

Caption: Molecular structure of (2-Morpholin-4-yl-phenyl)methanol.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1586617?utm_src=pdf-interest
https://www.benchchem.com/product/b1586617?utm_src=pdf-body
https://www.benchchem.com/product/b1586617?utm_src=pdf-body
https://www.benchchem.com/product/b1586617?utm_src=pdf-body
https://www.2abiotech.net/show_product.html?pro_id=73729
https://dijikimya.com/moldata/14304/
https://www.benchchem.com/product/b1586617?utm_src=pdf-body
https://www.benchchem.com/product/b1586617?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586617?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen
framework of an organic molecule.[3] By observing the behavior of *H and *3C nuclei in a strong
magnetic field, we can map out atomic connectivity and deduce the precise structure.

Experimental Protocol: NMR Analysis

A robust and reproducible protocol is essential for acquiring high-quality NMR data.
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Sample Preparation

Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCI3).

l

Add internal standard (TMS, 0.03% v/v).

l

Transfer solution to a 5 mm NMR tube.

Data Achisition

Insert sample into NMR spectrometer.

l

Lock, tune, and shim the instrument.

;

Acquire 1H spectrum (e.g., 16 scans).

'

Acquire 13C{1H} spectrum (e.g., 1024 scans).

Data P%cessing

Apply Fourier Transform to FID.

'

Phase and baseline correct the spectrum.

l

Calibrate chemical shifts to TMS (0.00 ppm).

l

Integrate 1H signals and pick peaks.

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data acquisition.
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'H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their neighboring protons.

Aromatic Protons (& ~6.9-7.5 ppm): The four protons on the benzene ring are chemically
distinct due to the ortho-substitution pattern. This will result in a complex series of
overlapping multiplets, rather than a simple singlet.[4]

Benzylic Protons (-CHz20H, & ~4.7 ppm): These two protons are chemically equivalent and
adjacent to a stereocenter. They are expected to appear as a singlet. The signal may show
broadening or coupling to the hydroxyl proton depending on the solvent and concentration.

[5]

Hydroxyl Proton (-OH, & variable): The chemical shift of the alcohol proton is highly variable
and depends on solvent, temperature, and concentration. It typically appears as a broad
singlet that can exchange with D20.[5][6]

Morpholine Protons (6 ~2.9-3.9 ppm): The eight protons of the morpholine ring are divided
into two groups. The four protons on the carbons adjacent to the oxygen atom (-O-CHz-) are
deshielded and appear further downfield. The four protons on the carbons adjacent to the
nitrogen atom (-N-CH:z-) appear more upfield. Each group will likely appear as a distinct
multiplet, often resembling a triplet.[7][8]

Table 1: Predicted *H NMR Data for (2-Morpholin-4-yl-phenyl)methanol in CDCIs

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
~7.5-6.9 Multiplet (m) 4H Aromatic (CeHa)
~4.7 Singlet (s) 2H Benzylic (-CH20H)
~3.9 Multiplet (m) 4H Morpholine (-O-CHz-)
~3.0 Multiplet (m) 4H Morpholine (-N-CH2-)
Variable Broad Singlet (br s) 1H Hydroxyl (-OH)
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13C NMR Spectral Analysis

The proton-decoupled 3C NMR spectrum reveals the number of unique carbon environments
in the molecule.

o Aromatic Carbons (0 ~115-150 ppm): Due to the substitution pattern, all six aromatic
carbons are unique and should give rise to six distinct signals. The carbon atom directly
attached to the nitrogen (C-N) will be significantly deshielded.

e Morpholine Carbons (& ~50-70 ppm): The morpholine ring has a plane of symmetry, resulting
in two signals. The carbons adjacent to the oxygen (C-O) are more deshielded (~67 ppm)
than the carbons adjacent to the nitrogen (C-N, ~51 ppm).[3][9][10]

e Benzylic Carbon (-CH20H, & ~64 ppm): This carbon will appear in a region typical for
primary alcohols attached to an aromatic ring.

Table 2: Predicted 3C NMR Data for (2-Morpholin-4-yl-phenyl)methanol in CDCIs

Chemical Shift (0, ppm) Assignment

~150 - 115 6 x Aromatic C

~67 Morpholine (-O-CHz2)
~64 Benzylic (-CH20H)
~51 Morpholine (-N-CHz-)

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in
a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb IR radiation
at specific frequencies.[11]

Experimental Protocol: IR Analysis

A typical procedure for solid samples involves creating a KBr pellet.
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e Preparation: Grind a small amount of the sample (~1-2 mg) with ~100-200 mg of dry
potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is
obtained.

o Pressing: Transfer the powder to a pellet press and apply pressure to form a thin,
transparent disc.

e Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the
spectrum.

o Background Correction: A background spectrum of the empty sample compartment should
be run first and automatically subtracted from the sample spectrum.

IR Spectral Analysis

The IR spectrum of (2-Morpholin-4-yl-phenyl)methanol will exhibit characteristic absorption
bands corresponding to its functional groups.

Table 3: Predicted IR Absorption Bands

Frequency Range (cm~?) Vibration Type Functional Group
3600 - 3200 O-H Stretch (broad) Alcohol (-OH)

3100 - 3000 C-H Stretch Aromatic (spz C-H)
3000 - 2850 C-H Stretch Aliphatic (sp3 C-H)
1600 - 1450 C=C Stretch Aromatic Ring

1250 - 1000 C-O Stretch (strong) Alcohol & Ether
1250 - 1020 C-N Stretch Amine

The most prominent features will be the broad O-H stretch from the alcohol group and the
strong C-O stretching vibration.[12][13] The presence of both sp? and sp® C-H stretches
confirms the aromatic and aliphatic components of the molecule.[12]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. It also offers valuable structural clues through the analysis of fragmentation
patterns.

Experimental Protocol: MS Analysis

Electron lonization (EI) is a common technique for volatile, thermally stable small molecules.

o Sample Introduction: A small amount of the sample is introduced into the instrument, often
via a direct insertion probe or after separation by Gas Chromatography (GC).

« lonization: The sample is vaporized and bombarded with a high-energy electron beam (~70
eV), causing the molecule to lose an electron and form a positively charged molecular ion
(M+e),

o Fragmentation: The molecular ion, containing excess energy, often fragments into smaller,
more stable charged ions and neutral radicals.

e Analysis: The positively charged ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: lons are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Mass Spectrum Analysis

¢ Molecular lon Peak (M*e): The molecular ion peak is expected at an m/z value
corresponding to the molecular weight of the compound, which is 193.[14]

o Key Fragmentation Pathways: The fragmentation pattern provides a fingerprint of the
molecule's structure. For amines, a-cleavage (cleavage of the C-C bond adjacent to the
nitrogen) is a dominant pathway.[15]
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(2-Morpholin-4-yl-phenyl)methanol
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O
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Caption: Predicted major fragmentation pathways for (2-Morpholin-4-yl-phenyl)methanol in

EI-MS.

Table 4: Predicted Key Fragments in the Mass Spectrum

miz Proposed Fragment Notes
193 [C11H15sNO2]*e Molecular lon (M*e)

Loss of water (-H20) from the
175 [C11H13NQO]*e

alcohol

Loss of the hydroxymethyl
162 [C10H12NO]* _

radical (--CH20H)

Benzylic cleavage with
134 [CsH1oN]*

rearrangement

Fragment characteristic of N-
100 [CsH10NOJ*

substituted morpholines[16]
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Conclusion

The comprehensive analysis of (2-Morpholin-4-yl-phenyl)methanol using NMR, IR, and MS
provides a multi-faceted and robust confirmation of its chemical structure. *H and *3C NMR
spectroscopy definitively map the carbon-hydrogen framework. IR spectroscopy confirms the
presence of key functional groups, namely the alcohol, amine, ether, and aromatic ring. Finally,
mass spectrometry verifies the molecular weight and provides further structural confirmation
through predictable fragmentation patterns. The combined application of these techniques,
guided by the principles and protocols outlined in this guide, ensures the unambiguous
identification and characterization of this compound, a critical step for its application in research
and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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